molecular formula C15H27NO3 B15130233 Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate

Cat. No.: B15130233
M. Wt: 269.38 g/mol
InChI Key: YENUXMRJCTVILI-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst. The methoxy and methylbut-3-en-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, while the methoxy and methylbut-3-en-1-yl groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-7-11(2)13(18-6)12-9-8-10-16(12)14(17)19-15(3,4)5/h7,11-13H,1,8-10H2,2-6H3

InChI Key

YENUXMRJCTVILI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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